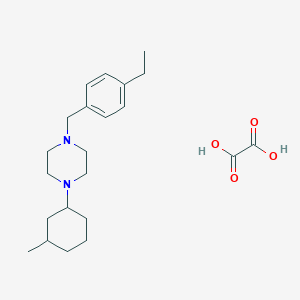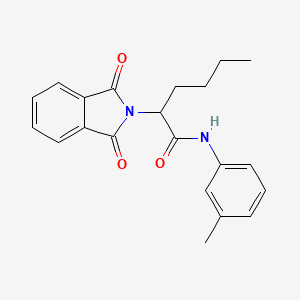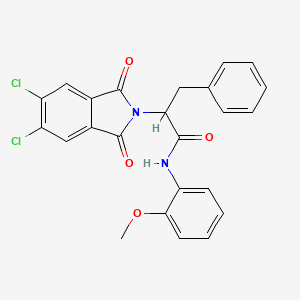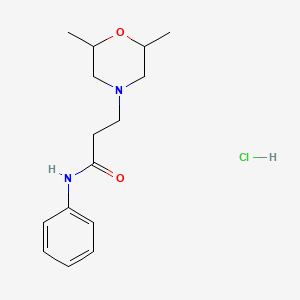
1-(4-ethylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate
Übersicht
Beschreibung
1-(4-ethylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate, also known as MBZP, is a synthetic compound that belongs to the piperazine family. It is a psychoactive substance that has been used as a recreational drug due to its stimulant and hallucinogenic effects. However,
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-ethylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate has several advantages for use in lab experiments. It is a well-characterized compound, and its synthesis method is well-established. It has also been extensively studied in animal models, making it a useful tool for studying the effects of dopamine and serotonin on the brain. However, this compound has several limitations as well. It is a controlled substance, making it difficult to obtain for research purposes. In addition, its effects on the brain are complex and not fully understood, making it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-ethylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate. One area of interest is the role of dopamine and serotonin in addiction and reward pathways. This compound can be used to study these pathways and potentially develop new treatments for addiction. Another area of interest is the potential therapeutic applications of this compound. As a dopamine and serotonin reuptake inhibitor, it may have potential as a treatment for depression and other mental health disorders. Further research is needed to fully understand the potential of this compound in these areas.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has been used as a recreational drug. However, it also has scientific research applications, particularly in the study of dopamine and serotonin in the brain. This compound has several advantages and limitations for use in lab experiments, and there are several future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
1-(4-ethylbenzyl)-4-(3-methylcyclohexyl)piperazine oxalate has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine and serotonin reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This mechanism of action has been studied in animal models to understand the role of dopamine and serotonin in addiction and reward pathways.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, leading to cardiovascular effects. It has also been shown to increase body temperature and cause sweating. In addition, this compound has been found to affect the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.
Eigenschaften
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-(3-methylcyclohexyl)piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2.C2H2O4/c1-3-18-7-9-19(10-8-18)16-21-11-13-22(14-12-21)20-6-4-5-17(2)15-20;3-1(4)2(5)6/h7-10,17,20H,3-6,11-16H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVLHRAZSOQCPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C3CCCC(C3)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2-chlorophenyl)-6-(4-fluorobenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3942693.png)
![2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B3942702.png)
![3,4-bis{[(benzylthio)acetyl]amino}benzoic acid](/img/structure/B3942706.png)
![2-{1-[(1-butyl-1H-benzimidazol-2-yl)amino]ethyl}-4-chlorophenol](/img/structure/B3942707.png)
![2-[2-(2-methylphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3942725.png)


![1-[4-(benzyloxy)phenyl]-5-(3-chloro-4-hydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3942751.png)
![3-benzyl-4,7-dimethyl-5-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B3942754.png)


![N-{[(2-fluorophenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B3942772.png)